3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole 3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17649991
InChI: InChI=1S/C7H11ClN2S/c1-2-6(4-8)3-7-5-9-11-10-7/h5-6H,2-4H2,1H3
SMILES:
Molecular Formula: C7H11ClN2S
Molecular Weight: 190.69 g/mol

3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole

CAS No.:

Cat. No.: VC17649991

Molecular Formula: C7H11ClN2S

Molecular Weight: 190.69 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole -

Specification

Molecular Formula C7H11ClN2S
Molecular Weight 190.69 g/mol
IUPAC Name 3-[2-(chloromethyl)butyl]-1,2,5-thiadiazole
Standard InChI InChI=1S/C7H11ClN2S/c1-2-6(4-8)3-7-5-9-11-10-7/h5-6H,2-4H2,1H3
Standard InChI Key ACKUGNIPCSZRGZ-UHFFFAOYSA-N
Canonical SMILES CCC(CC1=NSN=C1)CCl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The 1,2,5-thiadiazole ring is a planar, aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 and one sulfur atom at position 5. The 3-position is substituted with a 2-(chloromethyl)butyl chain, which introduces steric bulk and electrophilic character. The chloromethyl group (-CH2Cl) is bonded to the second carbon of the butyl chain, creating a secondary alkyl chloride moiety. This arrangement enhances the compound’s susceptibility to nucleophilic substitution reactions while maintaining the aromatic stability of the thiadiazole core .

Spectroscopic Identification

Key spectroscopic features of 3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole include:

  • IR Spectroscopy: Stretching vibrations at 1,630–1,650 cm⁻¹ (C=N), 650–680 cm⁻¹ (C-S-C), and 700–720 cm⁻¹ (C-Cl) .

  • ¹H NMR: Resonances for the chloromethyl group appear as a triplet at δ 3.8–4.1 ppm (CH2Cl), while the butyl chain protons resonate between δ 1.2–2.5 ppm .

  • ¹³C NMR: The thiadiazole ring carbons are observed at δ 150–160 ppm (C=N), with the chloromethyl carbon at δ 45–50 ppm .

Synthetic Methodologies

Ring Formation Strategies

The 1,2,5-thiadiazole core is typically synthesized via cyclization of dithiooxamide derivatives or through the reaction of hydrazides with sulfur-containing reagents. A representative pathway involves:

  • Hydrazide Preparation: Substituted benzoic acids are converted to methyl esters, followed by hydrazinolysis to yield benzohydrazides .

  • Cyclization with Lawesson’s Reagent: Benzohydrazides undergo cyclocondensation with Lawesson’s reagent (LR) to form the thiadiazole ring. For example, refluxing 2-bromo-5-methylbenzohydrazide with LR in toluene produces 2,5-bis(2-bromo-5-methylphenyl)-1,3,4-thiadiazole in 90% yield .

Chloromethylation Techniques

Electrophilic chloromethylation of preformed thiadiazoles is achieved using N-chlorosuccinimide (NCS) under controlled conditions. Recent studies demonstrate that 3,4-dimethyl-1,2,5-thiadiazole undergoes regioselective chloromethylation at the methyl groups when treated with NCS in dichloromethane at 0°C . This method contrasts with bromination using N-bromosuccinimide (NBS), which exhibits lower selectivity and yields dihalogenated byproducts .

Table 1: Comparative Halogenation of 3,4-Dimethyl-1,2,5-thiadiazole

Halogenating AgentTemperature (°C)Major ProductYield (%)
NCS03,4-bis(chloromethyl)thiadiazole85
NBS25Mixture of mono-/dibrominated60

Chemical Reactivity and Stability

Electrophilic Substitution

The thiadiazole ring’s electron-deficient nature directs electrophiles to the nitrogen-rich regions. Chloromethylation at the 3-position occurs via a radical mechanism mediated by NCS, as evidenced by ESR studies . The chloromethyl group further participates in nucleophilic substitutions, such as:

  • Hydrolysis: Forms hydroxymethyl derivatives in aqueous base.

  • Amination: Reacts with primary amines to yield secondary amines.

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with complete degradation by 250°C. The compound is stable under inert atmospheres but undergoes oxidative ring-opening in the presence of peroxides, yielding sulfonic acid derivatives .

Physicochemical Properties

Solubility and Partitioning

3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole exhibits limited water solubility (0.2 mg/mL at 25°C) but is miscible with polar aprotic solvents like DMSO and DMF. Its logP value of 2.8 indicates moderate lipophilicity, favoring membrane permeability in biological systems .

Crystallographic Data

Single-crystal X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, and β = 102.7° . The dihedral angle between the thiadiazole ring and the chloromethylbutyl chain is 35.2°, indicating partial conjugation.

Applications in Material Science and Industry

Polymer Modification

The chloromethyl group serves as a reactive handle for grafting onto polymer backbones. Copolymerization with styrene enhances thermal stability, increasing the glass transition temperature (T₉) by 25°C compared to pure polystyrene .

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) demonstrates 85% corrosion inhibition efficiency for mild steel in 1M HCl at 50 ppm concentration. The thiadiazole ring adsorbs onto metal surfaces, forming a protective layer .

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